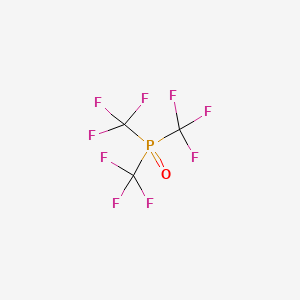

Tris(trifluoromethyl)phosphine oxide

Description

Properties

IUPAC Name |

bis(trifluoromethyl)phosphoryl-trifluoromethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F9OP/c4-1(5,6)14(13,2(7,8)9)3(10,11)12 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGQAMZTHDRLBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)P(=O)(C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F9OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70511310 | |

| Record name | Oxo[tris(trifluoromethyl)]-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423-01-8 | |

| Record name | Tris(trifluoromethyl)phosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=423-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxo[tris(trifluoromethyl)]-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(trifluoromethyl)phosphine oxide can be synthesized through various methods. One common approach involves the reaction of trifluoromethyltrimethylsilane with triphenylphosphite. This reaction is typically carried out in the presence of a nucleophile, which facilitates the formation of the desired product . Another method involves the use of Grignard reagents, where the interaction of organomagnesium reagents with corresponding chlorophosphines leads to the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Tris(trifluoromethyl)phosphine oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.

Reduction: It can be reduced using appropriate reducing agents to yield phosphine derivatives.

Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alkoxides can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides with higher oxidation states, while reduction can produce phosphine derivatives with lower oxidation states .

Scientific Research Applications

Tris(trifluoromethyl)phosphine oxide (P(CF3)3O) is a phosphine oxide derivative with notable applications across various scientific and industrial fields due to its unique chemical properties.

Scientific Research Applications

Chemistry: this compound, like its precursor Tris(trifluoromethyl)phosphine, is used as a ligand in coordination chemistry to form complexes with transition metals.

Industrial Applications: This compound is used in the production of specialty chemicals and materials, including advanced polymers and electronic devices.

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Tris(3,5-bis(trifluoromethyl)phenyl)phosphine oxide | Phosphine oxide | Enhanced lipophilicity; used in catalysis |

| Bis(3,5-dimethylphenyl)phosphine | Phosphine | Less lipophilic; lower thermal stability |

| Tris(pentafluorophenyl)phosphine | Phosphine | High chemical resistance; limited biological activity |

Reduction of Tri-substituted Phosphine Oxide

Tri-substituted phosphine, arsine, and/or stibine oxide levels can be reduced in a mixture containing a desired product . The level of tri-substituted phosphine, arsine, and/or stibine oxide can be reduced by at least 20% . In some cases, reductions of 30%, 50%, 70%, or even 85% have been achieved . The percentage reduction is calculated by comparing the percentage of oxide present, via gas-liquid chromatography, in the mixture before and after the process .

Mechanism of Action

The mechanism by which tris(trifluoromethyl)phosphine oxide exerts its effects involves its ability to act as a ligand, forming stable complexes with various metal ions. These complexes can participate in catalytic cycles, facilitating a range of chemical transformations. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, making it a valuable reagent in reactions requiring strong electron-withdrawing ligands .

Comparison with Similar Compounds

Electronic and Steric Properties

The CF₃ groups in P(CF₃)₃O create a highly electronegative environment, making it a weaker Lewis base compared to alkyl- or aryl-substituted phosphine oxides. For example:

| Compound | Molecular Formula | Molecular Weight | Tolman Electronic Parameter (cm⁻¹) | Key Substituent Effects |

|---|---|---|---|---|

| Tris(trifluoromethyl)phosphine oxide | P(CF₃)₃O | 304.0 | ~2080 (estimated) | Strong electron withdrawal |

| Triphenylphosphine oxide (TPPO) | (C₆H₅)₃PO | 278.3 | 2060 | Moderate electron withdrawal (phenyl) |

| Trioctylphosphine oxide (TOPO) | (C₈H₁₇)₃PO | 386.6 | 1980 | Electron-donating alkyl chains |

| Tris(4-methoxyphenyl)phosphine oxide | (C₆H₄OMe)₃PO | 374.3 | 2040 | Electron-donating methoxy groups |

Sources :

The Tolman parameter (infrared CO stretching frequency in metal complexes) inversely correlates with donor strength. P(CF₃)₃O’s higher value indicates weaker donating ability compared to TPPO and TOPO.

Reactivity and Stability

- Hydrolysis Resistance: P(CF₃)₃O resists hydrolysis under mild conditions due to the stability of C-F bonds. In contrast, phosphine oxides with hydrolyzable groups (e.g., esters or sulfonates) react readily with water. For example, tris(4,6-dimethyl-3-sulfonatophenyl)phosphine oxide forms stable azaylides upon reaction with HNO .

- Oxidation Stability : The CF₃ groups protect the phosphorus center from oxidation, unlike alkylphosphine oxides (e.g., trimethylphosphine oxide), which oxidize further under harsh conditions .

Thermal and Chemical Stability

P(CF₃)₃O exhibits higher thermal stability (decomposition >300°C) compared to TOPO (~250°C) and TPPO (~200°C), attributed to strong C-F bonds and reduced steric strain . However, it reacts explosively with strong reducing agents like LiAlH₄, a trait shared with other fluorinated phosphines .

Q & A

Q. What are the key synthetic routes for Tris(trifluoromethyl)phosphine oxide, and how can reaction conditions be optimized for high purity?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or oxidation of the corresponding phosphine. For example, tris(pentafluorophenyl)phosphine oxide derivatives are synthesized by reacting phosphorus precursors with fluorinated aryl groups under controlled oxidative conditions . Optimization involves:

- Temperature Control : Maintaining low temperatures (−78°C to 0°C) to minimize side reactions.

- Solvent Selection : Using anhydrous tetrahydrofuran (THF) or dichloromethane to enhance solubility and reactivity.

- Purification : Column chromatography or recrystallization from hexane/ethyl acetate mixtures to achieve >98% purity (as demonstrated for triphenylphosphine oxide) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR Spectroscopy : P NMR is critical for confirming phosphorus oxidation states. For triphenylphosphine oxide, P NMR signals appear at ~25–30 ppm, while trifluoromethyl groups may induce upfield shifts due to electron-withdrawing effects .

- Infrared (IR) Spectroscopy : P=O stretching vibrations typically occur at 1150–1250 cm. Discrepancies in bond lengths (e.g., 1.476 Å vs. 1.488 Å in tris(pentafluorophenyl)phosphine oxide) can correlate with IR band splitting .

- X-ray Crystallography : SHELX software is widely used for structural refinement. Asymmetric unit analysis (e.g., two independent molecules in tris(pentafluorophenyl)phosphine oxide) helps resolve bond-length variations .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the electronic structure of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict molecular orbitals, partial charges, and vibrational frequencies. For triphenylphosphine oxide, DFT reveals how electron-withdrawing substituents reduce phosphorus’s partial positive charge, altering Lewis basicity . For this compound, similar workflows can model trifluoromethyl effects on frontier orbitals and ligand properties in metal complexes.

Q. What factors contribute to discrepancies in P=O bond length measurements in crystallographic studies of this compound derivatives?

- Methodological Answer : Variations in P=O bond lengths (e.g., ±0.02 Å) arise from:

- Crystal Packing Effects : Intermolecular interactions (e.g., hydrogen bonds) distort bond metrics. For tris(pentafluorophenyl)phosphine oxide, two independent molecules in the asymmetric unit show distinct P=O lengths due to packing .

- Dynamic Disorder : Rapid molecular motion in the crystal lattice averages bond lengths. SHELXL refinement with anisotropic displacement parameters can resolve this .

- Electron Density Delocalization : Trifluoromethyl groups may delocalize electron density into the P=O bond, shortening it relative to alkyl-substituted analogs .

Q. How does the electron-withdrawing trifluoromethyl group influence the Lewis basicity of this compound compared to other phosphine oxides?

- Methodological Answer : Basicity is assessed via P NMR chemical shifts and proton affinity calculations. Trifluoromethyl groups reduce phosphorus’s electron density, lowering basicity. For example:

- Comparative Data :

| Compound | P NMR (ppm) | Basicity (Relative to MePO) |

|---|---|---|

| Triphenylphosphine oxide | 28.5 | 1.0 (reference) |

| Tris(trifluoromethyl)PO* | ~22–25 (predicted) | 0.3–0.5 (estimated) |

- Mechanism : Electron-withdrawing groups stabilize the conjugate acid, reducing proton affinity. Computational studies (e.g., Natural Bond Orbital analysis) quantify charge transfer effects .

Data Contradiction Analysis

- Example : Conflicting reports on P=O bond lengths in crystallographic studies may stem from differences in resolution (e.g., 0.8 Å vs. 1.2 Å data) or refinement software (SHELXL vs. OLEX2). Cross-validation with spectroscopic data (IR, NMR) and Hirshfeld surface analysis resolves such discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.